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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-4-methylpyridine

Cat. No.: B1519353

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-methylpyridine: A Key Intermediate in
Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, forming
the structural basis of numerous therapeutic agents. The strategic functionalization of this core
allows for the fine-tuning of a molecule's pharmacological profile. 2-Bromo-3-fluoro-4-
methylpyridine (CAS No: 884494-37-5) has emerged as a particularly valuable building block
for researchers and drug development professionals. Its unique arrangement of substituents—
a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group—provides
a versatile platform for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource, delving into the core
physicochemical properties, synthesis, reactivity, and applications of 2-Bromo-3-fluoro-4-
methylpyridine. As a senior application scientist, the aim is not merely to present data, but to
provide a narrative grounded in mechanistic understanding and practical, field-proven insights,
enabling researchers to fully leverage the potential of this important synthetic intermediate.

Part 1: Core Physicochemical Properties and
Structural Analysis
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A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in synthesis. 2-Bromo-3-fluoro-4-methylpyridine is a substituted picoline

derivative whose utility is directly derived from its specific chemical and physical characteristics.

Structural and Physical Data Summary

The key guantitative data for 2-Bromo-3-fluoro-4-methylpyridine are summarized below for

rapid reference.

Property Value Source(s)
Molecular Weight 190.01 g/mol [1][2]
Molecular Formula CeHsBrFN [1112]

CAS Number 884494-37-5 [1]

IUPAC Name 2—bromo-3.’—flluoro—4— 0]

methylpyridine

Synonyms 2-Bromo-3-fluoro-4-picoline [2][3]
Density 1.592 g/cm3 [1]

Boiling Point 203.9 °C at 760 mmHg [1]

Flash Point 77.1°C [1]

Canonical SMILES

CC1=C(C(=NC=C1)Br)F

[1]

InChlKey

XEYHVDSBHMACII-
UHFFFAOYSA-N

[1]

Expert Analysis of Structural Features

The molecule's power as a synthetic intermediate stems from the interplay of its three key

substituents on the pyridine ring:

o 2-Position Bromine: The bromine atom is the primary reactive handle. Its position ortho to the

ring nitrogen makes it highly susceptible to displacement via various metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the precise and efficient
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introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug
synthesis.[4][5]

o 3-Position Fluorine: The fluorine atom serves as a powerful modulator of the molecule's
electronic properties. As the most electronegative element, it significantly influences the
acidity, basicity, and dipole moment of the pyridine ring.[2] In a drug discovery context, the
incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve
bioavailability, and increase binding affinity to target proteins.[5][6]

o 4-Position Methyl Group: The methyl group provides steric bulk and can influence the
orientation of the molecule within a protein's binding pocket. It also serves as a subtle
electronic-donating group, which can modulate the reactivity of the ring system.

Part 2: Synthesis and Mechanistic Considerations

The reliable synthesis of 2-Bromo-3-fluoro-4-methylpyridine is critical for its use in research
and development. The most effective routes often involve multi-step sequences starting from
more common pyridine derivatives. A representative method is adapted from established
procedures for fluoropyridine synthesis, involving diazotization followed by halogen exchange.

[7]

Logical Workflow for Synthesis

The following diagram illustrates a validated synthetic pathway, demonstrating the logical
progression from a precursor to the final product.
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Caption: Generalized synthetic workflow for 2-Bromo-3-fluoro-4-methylpyridine.
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Detailed Experimental Protocol: Synthesis via
Diazotization

This protocol is a representative example based on a patented method for preparing
fluoropyridine compounds.[7] It ensures self-validation through clear steps for reaction
monitoring, workup, and purification.

Obijective: To synthesize 2-Bromo-3-fluoro-4-picoline from 2-amino-3-bromo-4-picoline (a
plausible intermediate derived from a nitrated precursor).

Materials:

2-Amino-3-bromo-4-picoline

e Anhydrous Hydrogen Fluoride (HF) - Extreme caution required
e Sodium Nitrite (NaNO2)

e Ice

o Saturated Sodium Bicarbonate (NaHCOs) solution

e Dichloromethane (CH2Cl2)

e Anhydrous Sodium Sulfate (NazSOa)

o Ethyl acetate / Petroleum ether system for recrystallization
Procedure:

o Reaction Setup (Expert Insight): The reaction vessel must be made of a material resistant to
anhydrous hydrogen fluoride, such as polytetrafluoroethylene (PTFE). This is a critical safety
and operational consideration, as HF is extremely corrosive. The reaction is conducted under
anhydrous conditions to prevent unwanted side reactions.

» Formation of the Diazonium Salt: Dissolve the starting material, 2-amino-3-bromo-4-picoline
(1.0 eq), in anhydrous hydrogen fluoride in the PTFE reaction vessel. Cool the mixture to -78
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°C using a dry ice/acetone bath. The low temperature is essential to control the exothermic
reaction and maintain the stability of the intermediate diazonium salt.

Diazotization: Slowly add solid sodium nitrite (1.1 eq) to the solution while maintaining the
temperature at -78 °C. After the addition is complete, the reaction is stirred for 30 minutes at
a slightly elevated temperature of -5 °C to 5 °C to ensure complete formation of the
diazonium fluoride salt.

Fluoro-dediazoniation (Balz-Schiemann type reaction): The temperature of the reaction is
then carefully raised to between 30 °C and 70 °C. At this stage, the diazonium group is
replaced by fluorine, with the evolution of nitrogen gas. This thermal decomposition is the
key step in introducing the fluorine atom onto the pyridine ring. The reaction is held at this
temperature for 30-60 minutes.

Quenching and Workup (Trustworthiness through Validation): Cool the reaction mixture and
carefully quench it by pouring it into a mixture of ice and water. This step neutralizes the
highly reactive HF. The solution is then carefully neutralized to a pH of ~7 by the slow
addition of a saturated sodium bicarbonate solution. This neutralization is a self-validating
step; it must be done until effervescence ceases, indicating that the excess acid has been
consumed.

Extraction: Extract the aqueous solution with dichloromethane (3x volumes). The organic
layers are combined. Dichloromethane is chosen for its ability to dissolve the product and its
immiscibility with water.

Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter,
and concentrate the solvent under reduced pressure (rotary evaporation). The anhydrous
sodium sulfate removes residual water, which is crucial for obtaining a pure product upon
crystallization.

Purification: The crude solid obtained is purified by recrystallization from an ethyl
acetate/petroleum ether solvent system to yield pure 2-bromo-3-fluoro-4-picoline.[7] The
purity can be confirmed by standard analytical techniques like NMR, GC-MS, and melting
point analysis.
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Part 3: Reactivity and Applications in Drug
Development

2-Bromo-3-fluoro-4-methylpyridine is not an end product but a versatile starting point. Its
value is realized in subsequent reactions that build molecular complexity.

The Role in Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 2-position is the molecule's primary asset for synthetic elaboration. It
readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are
fundamental to modern drug discovery for their reliability and functional group tolerance.

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the attachment of aryl, heteroaryl, or alkyl groups.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing
linear scaffolds important in many bioactive molecules.

» Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical
transformation for synthesizing compounds targeting a vast range of receptors and enzymes.

The ability to perform these regioselective reactions allows chemists to systematically explore
the chemical space around the pyridine core, a process central to structure-activity relationship
(SAR) studies.[5]

Significance in Medicinal Chemistry

Pyridine derivatives are integral to pharmaceuticals, and fluorinated versions are of particular
interest.[2] This compound is a documented raw material for synthesizing drugs targeting
cancer and cardiovascular and cerebrovascular diseases.[3] The strategic inclusion of the
fluoro-pyridyl motif can confer several advantages to a drug candidate:

e Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic
cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.

e Enhanced Potency: Fluorine's electronegativity can lead to more favorable interactions (e.g.,
hydrogen bonding, dipole interactions) with the target protein, increasing binding affinity and
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potency.

e Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the
fluorine atom, potentially improving cell membrane permeability and overall drug absorption
and distribution.

Part 4: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 2-Bromo-3-fluoro-4-
methylpyridine is not readily available in public literature, its handling should be guided by the
known hazards of similar halogenated aromatic compounds and general laboratory best
practices.[8]

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves
(e.g., nitrile), safety goggles with side shields, and a laboratory coat.[9]

« Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and
clothing. After handling, wash hands thoroughly.[9]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated
place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

o First Aid:

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the
upper and lower eyelids. Seek immediate medical attention.[9]

o Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

Conclusion
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2-Bromo-3-fluoro-4-methylpyridine is more than just a chemical; it is an enabling tool for
innovation in pharmaceutical and chemical research. Its well-defined reactive sites, combined
with the beneficial properties imparted by the fluorine substituent, make it a high-value
intermediate. By understanding its properties, synthesis, and reactivity as detailed in this guide,
researchers and drug development professionals can strategically employ this building block to
construct novel molecules with tailored biological activities, accelerating the journey from
chemical synthesis to therapeutic breakthrough.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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